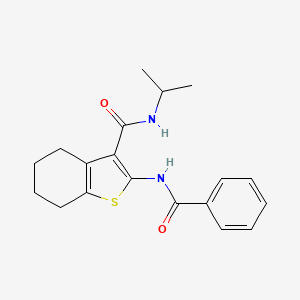

2-(苯甲酰氨基)-N-异丙基-4,5,6,7-四氢-1-苯并噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 2-(benzoylamino)-N-isopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step reactions that build the complex structure starting from simpler precursors. For instance, the targeted synthesis and analysis of biologically active azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide highlight the strategic incorporation of various functional groups onto the benzothiophene backbone through condensation reactions with aromatic aldehydes, optimized to achieve high purity of the final products as confirmed by HPLC analysis (С. Чиряпкин et al., 2021).

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives is crucial for their biological activity and chemical properties. X-ray crystallography studies provide insight into the spatial arrangement of atoms within the molecule, revealing the importance of hydrogen bonding and π-π interactions in stabilizing the crystal structure. For example, analysis of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides showed that the fused six-membered ring adopts a half-chair conformation, with variations in molecular conformation and supramolecular aggregation influenced by different substituents (B. K. Sagar et al., 2018).

Chemical Reactions and Properties

The reactivity of benzothiophene derivatives toward various reagents opens pathways to synthesize a wide range of compounds with potential biological activities. Reactions with substituted benzylidenemalononitriles, α,β-acetylenic esters, and ketones have been explored to obtain benzothieno[2,3-d]pyrimidine derivatives, demonstrating the versatility of the benzothiophene scaffold in organic synthesis (A. S. Youssef, 2009).

科学研究应用

合成和化学性质

2-(苯甲酰氨基)-N-异丙基-4,5,6,7-四氢-1-苯并噻吩-3-甲酰胺及其衍生物一直是各种化学合成和分析研究的主题,以探索它们在药物化学和药学科学中的潜力。例如,该化合物的生物活性偶氮甲碱衍生物的靶向合成和分析表明其作为具有细胞抑制、抗结核和抗炎活性的化合物的先驱的作用。优化这些衍生物的合成方法和高效液相色谱 (HPLC) 分析技术一直是重点,目标是识别具有特定药理性质的先导化合物 (С. Чиряпкин et al., 2021).

生物活性与潜在治疗应用

研究还深入探讨了该化合物及其衍生物的生物活性与潜在治疗应用。例如,对源自类似于 2-(苯甲酰氨基)-N-异丙基-4,5,6,7-四氢-1-苯并噻吩-3-甲酰胺的化合物的新型 2-苯并噻吩和 3-苯并噻吩衍生物的研究表明对骨形成有刺激作用,提示了治疗骨质疏松症和骨骨折的一个有希望的途径。已发现这些衍生物可以显着增强大鼠骨髓基质细胞中的细胞碱性磷酸酶活性,表明它们作为刺激骨形成的新药的潜力 (T. Oda et al., 1999).

化学转化和合成途径

进一步的研究探索了涉及 2-(苯甲酰氨基)-N-异丙基-4,5,6,7-四氢-1-苯并噻吩-3-甲酰胺衍生物的化学转化和合成途径。例如,对源自类似化合物的 3-氨基-2-甲基/乙基-5,6,7,8-四氢[1]苯并噻吩并[2,3-d]嘧啶-4(3H)-酮及其席夫碱的合成研究评估了它们的抗菌和非甾体抗炎特性,展示了这些衍生物在开发潜在治疗剂方面的多功能性 (B. Narayana et al., 2006).

环境和催化应用

此外,一些研究已超越药物应用,调查了衍生物在环境和催化过程中的用途。例如,已研究了使用凯金杂多酸作为在无溶剂条件下微波辐射下合成新型 2-苯甲酰氨基-N-苯基-苯甲酰胺衍生物的环境友好型催化剂,以及评估它们的生物活性,表明在绿色化学和催化方面的潜力 (Karima Ighilahriz-Boubchir et al., 2017).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-benzamido-N-propan-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c1-12(2)20-18(23)16-14-10-6-7-11-15(14)24-19(16)21-17(22)13-8-4-3-5-9-13/h3-5,8-9,12H,6-7,10-11H2,1-2H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSJDAUAXNQMKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(phenylcarbonyl)amino]-N-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B5539393.png)

![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide](/img/structure/B5539396.png)

![2-(2-pyridinylmethyl)-8-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539399.png)

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-7-nitro-9H-fluoren-2-amine](/img/structure/B5539411.png)

![3-ethyl-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5539419.png)

![2-{[3'-(pyrrolidin-1-ylcarbonyl)biphenyl-2-yl]oxy}propanamide](/img/structure/B5539428.png)

![2-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}isoindoline](/img/structure/B5539442.png)

![3-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4,7-trimethyl-1H-indole](/img/structure/B5539449.png)

![2-[(2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5539454.png)

![4-{1-(2-hydroxybutyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-1-methylquinolin-2(1H)-one](/img/structure/B5539456.png)

![2-{1-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5539477.png)

![3-{[benzyl(methyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5539498.png)